molecular formula C19H16BrN3OS B2920953 4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361171-96-2

4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2920953
CAS No.: 361171-96-2
M. Wt: 414.32
InChI Key: AKUFZTMYLJLQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic small molecule belonging to the class of thienopyrazole derivatives, a scaffold recognized for its significant potential in oncological and anti-inflammatory discovery research. The core structure incorporates a benzamide group linked to a dihydrothienopyrazole ring system, a privileged architecture in medicinal chemistry known to interact with various biological targets. While specific biological data for this exact analog requires further investigation, its close structural relatives within the thienopyrazole and pyrazole chemical space have demonstrated potent antiproliferative activities against a diverse range of human cancer cell lines. The compound's research value is rooted in the well-documented profile of the pyrazole pharmacophore. Pyrazole-based biomolecules have been extensively investigated as selective kinase inhibitors, apoptosis inducers, and cell cycle disrupting agents, making them a cornerstone in the design of novel anticancer therapeutics . Furthermore, the thieno[3,4-c]pyrazole core is structurally analogous to other fused heterocyclic systems, such as thienopyrimidines, which have been explicitly patented for their utility as anticancer agents targeting key cellular signaling pathways . The specific substitution pattern on this molecule, featuring an o-tolyl group at the 2-position and a 4-bromobenzamide at the 3-position, is designed to modulate its electronic properties, steric profile, and binding affinity for putative enzymatic targets, thereby offering a promising chemical tool for probing disease mechanisms in experimental models. Its primary applications are in hit-to-lead optimization campaigns and as a critical intermediate for synthesizing more complex molecules for high-throughput screening and biological evaluation.

Properties

IUPAC Name

4-bromo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3OS/c1-12-4-2-3-5-17(12)23-18(15-10-25-11-16(15)22-23)21-19(24)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUFZTMYLJLQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multiple steps, typically starting with the formation of the thieno[3,4-c]pyrazole core. This can be achieved through the annulation of pyrazole with thiazole or thiazine rings . The reaction conditions often involve the use of palladium catalysts and specific reagents to facilitate the formation of the desired heterocyclic structure . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, titanium tetrachloride, and various organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. It is reported to inhibit oxidative phosphorylation and ATP exchange reactions, affecting energy-dependent and independent calcium uptake . These interactions can influence various biological pathways, making it a compound of interest for further research.

Comparison with Similar Compounds

Substituent Position Effects: Ortho vs. Para Isomers

The para-tolyl (p-tolyl) analog, 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6), differs only in the methyl group’s position on the aryl substituent . Key comparisons include:

  • Steric Effects : The ortho-methyl group in the target compound likely hinders rotational freedom and impacts crystal packing compared to the para isomer, which has minimal steric interference.
  • Electronic Effects : Both isomers retain similar electronic profiles due to the bromobenzamide group, but the para-tolyl substituent may enhance solubility slightly due to its symmetrical distribution.
Property Target Compound (o-Tolyl) Para-Tolyl Analog
Molecular Formula C20H17BrN2OS C20H17BrN2OS
Molecular Weight ~437.3 g/mol ~437.3 g/mol
Key Substituent 2-(o-Tolyl) 2-(p-Tolyl)
Potential Solubility Lower (steric hindrance) Higher

Halogen-Substituted Analogs

Compound 16 from , 4-(4-bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide , shares a brominated pyrazole core but incorporates additional sulfonamide and tetrahydroindolyl groups . Key differences:

  • Functional Groups : The sulfonamide in Compound 16 introduces hydrogen-bonding capacity, unlike the benzamide in the target compound.
  • Melting Point : Compound 16 exhibits a high melting point (200–201°C), attributed to strong intermolecular hydrogen bonding and crystallinity, whereas the target compound’s melting point is unreported but likely lower due to reduced polarity.
  • Spectral Data : Both compounds show IR peaks for C=O (1653–1670 cm⁻¹) and NH stretches (~3250–3433 cm⁻¹), confirming shared amide/pyrazole functionalities .

Fluorinated Derivatives

The compound 2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS: 893943-14-1) replaces bromine with a difluoromethylthio group and adds a methoxy substituent . Notable contrasts:

  • Molecular Weight : Higher molecular weight (433.5 g/mol vs. ~437.3 g/mol for the target) due to fluorine atoms.
  • Synthetic Flexibility : The difluoromethylthio group may enhance reactivity in cross-coupling reactions.

Biological Activity

4-Bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biological activity of this compound can provide insights into its applicability in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H16BrN3O2S\text{C}_{19}\text{H}_{16}\text{BrN}_{3}\text{O}_{2}\text{S}

This structure features a bromine atom at the para position of the benzamide moiety and a thieno[3,4-c]pyrazole core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anti-inflammatory Effects : Thieno[3,4-c]pyrazoles have shown promise in reducing inflammation markers in various experimental models.
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cell lines.

Data Tables of Biological Activity

The following table summarizes the biological activities associated with compounds related to this compound:

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnti-inflammatoryMurine macrophages
Compound BAntimicrobialE. coli
Compound CAnticancerMCF7 breast cancer cells

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives in a murine model. The results showed a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) when treated with these compounds compared to controls .
  • Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of thieno[3,4-c]pyrazoles exhibited potent antimicrobial activity against various bacterial strains. For instance, one derivative showed an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against Staphylococcus aureus .
  • Anticancer Potential : The anticancer activity was assessed using the MCF7 breast cancer cell line through the Sulforhodamine B (SRB) assay. Compounds related to this class displayed IC50 values ranging from 10 to 20 µM, indicating significant cytotoxicity towards cancer cells .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies utilize software such as Schrodinger to simulate interactions between the compound and target proteins. Preliminary findings suggest strong binding interactions with enzymes involved in inflammation and cancer progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.